molecular formula C24H19Cl2NO4 B13395982 3-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 376595-03-8

3-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B13395982
CAS No.: 376595-03-8
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-dichloro-L-phenylalanine typically involves the protection of the amino group of 3,4-dichloro-L-phenylalanine with the Fmoc group. This can be achieved through the reaction of 3,4-dichloro-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for Fmoc-3,4-dichloro-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3,4-dichloro-L-phenylalanine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter the chemical and biological properties of the peptides it is incorporated into. This makes it a valuable tool for studying the effects of halogenation on peptide structure and function .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376595-03-8
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376595-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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